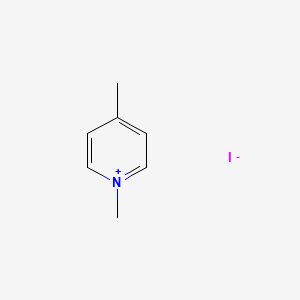

1,4-Dimethylpyridinium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7492. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-dimethylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.HI/c1-7-3-5-8(2)6-4-7;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBTXORLVXZWSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945699 | |

| Record name | 1,4-Dimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2301-80-6 | |

| Record name | 1,4-Dimethylpyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2301-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Picolinium, 1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002301806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Picolinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dimethylpyridinium Iodide from 4-Picoline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-dimethylpyridinium iodide, a quaternary ammonium salt, from the precursor 4-picoline (4-methylpyridine). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the underlying chemical principles, provides a detailed and validated experimental protocol, outlines critical safety considerations, and discusses methods for the characterization of the final product. The synthesis, a classic example of a bimolecular nucleophilic substitution (SN2) reaction, is a fundamental transformation in organic chemistry with applications in the generation of ionic liquids, phase-transfer catalysts, and intermediates for pharmacologically active molecules.

Introduction and Theoretical Framework

The synthesis of this compound from 4-picoline and methyl iodide is a straightforward yet illustrative example of N-alkylation of a heterocyclic amine. 4-Picoline, an isomer of methylpyridine, possesses a nucleophilic nitrogen atom within its aromatic ring.[1][2] The lone pair of electrons on this nitrogen atom readily attacks an electrophilic carbon, such as the methyl group in methyl iodide.

The SN2 Reaction Mechanism

The core of this synthesis is the SN2 reaction.[3][4][5][6] The term SN2 signifies a S ubstitution, N ucleophilic, b imolecular reaction. This means the reaction occurs in a single, concerted step where the bond formation between the nucleophile (4-picoline) and the electrophile (methyl iodide's methyl group) happens simultaneously with the breaking of the bond between the methyl group and the leaving group (iodide).[3][4][5][7]

Several key factors govern the efficiency of this SN2 reaction:

-

Nucleophile Strength: The nitrogen atom in 4-picoline is a potent nucleophile.

-

Electrophile Accessibility: The methyl group in methyl iodide is sterically unhindered, making it an excellent substrate for SN2 reactions.[4]

-

Leaving Group Ability: The iodide ion is an excellent leaving group due to its large size and the stability of the resulting I⁻ anion.

-

Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents can accelerate SN2 reactions.[7] However, for this particular synthesis, a polar protic solvent like 2-propanol is often sufficient and aids in the crystallization of the product.[8][9][10]

Significance and Applications

This compound and related pyridinium salts have found utility in various scientific domains. They can serve as precursors in the synthesis of more complex molecules, including pharmacologically active compounds. For instance, it has been used in the synthesis of a two-photon ratiometric fluorescent probe for mitochondrial cysteine imaging in live cells.[11] Additionally, the quaternization of pyridine rings is a key step in the development of certain ionic liquids and phase-transfer catalysts.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, where the successful formation of the product is visually indicated by its precipitation from the reaction mixture.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 4-Picoline (4-Methylpyridine) | C₆H₇N | 93.13 | 108-89-4 | Colorless liquid, pungent odor[1] |

| Methyl Iodide (Iodomethane) | CH₃I | 141.94 | 74-88-4 | Colorless liquid, potent methylating agent |

| 2-Propanol (Isopropanol) | C₃H₈O | 60.10 | 67-63-0 | Colorless, flammable liquid |

| Round-bottom flask | - | - | - | Appropriate size for the reaction scale |

| Reflux condenser | - | - | - | For heating the reaction mixture |

| Magnetic stirrer and stir bar | - | - | - | To ensure homogenous mixing |

| Heating mantle or water bath | - | - | - | For controlled heating |

| Buchner funnel and filter paper | - | - | - | For vacuum filtration |

| Vacuum flask | - | - | - | For collecting the filtrate |

Step-by-Step Synthesis Procedure

A reported synthesis involves the following steps:[8][9][10]

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-picoline (0.10 mol, approximately 10.0 mL) and 2-propanol (20 mL).[8][9][10]

-

Addition of Methyl Iodide: While stirring, carefully add methyl iodide (0.10 mol, approximately 6.2 mL) to the solution.[8][9][10] Caution: This step should be performed in a well-ventilated fume hood as methyl iodide is toxic.

-

Initiation of Reaction: Gently heat the solution to 323 K (50 °C) using a water bath to initiate the reaction.[9][10]

-

Reaction Progression and Product Formation: Once the temperature reaches 323 K, remove the flask from the heat source and allow it to cool to room temperature.[9][10] The product, this compound, will begin to precipitate as colorless, block-like crystals.[9][10] This precipitation serves as a visual confirmation of a successful reaction.

-

Crystallization and Isolation: Allow the mixture to stand for approximately 30 minutes to ensure complete crystallization.[9][10]

-

Purification: Collect the crystals by vacuum filtration using a Buchner funnel.[8][9][10] Wash the crystals with a small amount of cold 2-propanol to remove any unreacted starting materials.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight. A typical yield for this reaction is around 89%.[8][9]

Visual Workflow of the Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling: A Pillar of Trustworthiness

Ensuring the safety of laboratory personnel is paramount. This section details the necessary precautions for handling the chemicals involved in this synthesis.

Chemical Hazards

-

4-Picoline: Pungent and flammable liquid.

-

Methyl Iodide: Highly toxic and a suspected carcinogen.[12] It is readily absorbed through the skin and can cause severe health effects.[13][14] All handling of methyl iodide must be conducted in a certified chemical fume hood.[12][13]

-

2-Propanol: Flammable liquid and vapor.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile or neoprene gloves are recommended for handling methyl iodide.[13]

-

Eye Protection: Chemical safety goggles are mandatory.[13][14]

-

Lab Coat: A flame-resistant and chemical-resistant lab coat should be worn at all times.[13]

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge is necessary.[13]

Emergency Procedures

-

Spills: In case of a spill, evacuate the area and contain the spill using an absorbent material.[13] Dispose of the contaminated material as hazardous waste.

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[12][14]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][14]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]

Waste Disposal

All chemical waste generated during this synthesis must be disposed of in accordance with local, state, and federal regulations. This includes unreacted starting materials, the filtrate from the purification step, and any contaminated materials.

Product Characterization: Authoritative Grounding

Confirmation of the successful synthesis and purity of this compound is achieved through various analytical techniques.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀IN | [15] |

| Molecular Weight | 235.07 g/mol | [15] |

| Melting Point | 151-154 °C | [11][16] |

| Appearance | Colorless to yellow crystalline solid | |

| Solubility | Soluble in methanol |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The expected chemical shifts would include signals for the two methyl groups (one on the nitrogen and one on the pyridine ring) and the aromatic protons of the pyridinium ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the 1,4-dimethylpyridinium cation.

-

Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of the aromatic C-H and C=C bonds of the pyridinium ring.

Mechanistic Representation

Caption: The SN2 mechanism for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-picoline is a robust and well-understood chemical transformation that serves as an excellent model for SN2 reactions. This guide has provided a comprehensive framework for its successful execution, from the underlying theoretical principles to a detailed, safety-conscious experimental protocol and methods for product verification. By adhering to the principles of scientific integrity and best laboratory practices outlined herein, researchers can confidently and safely produce this valuable chemical intermediate for a range of applications in drug discovery and materials science.

References

-

This compound | C7H10IN | CID 200603 - PubChem. Available at: [Link]

-

9.3: The SN2 Reaction - Chemistry LibreTexts. Available at: [Link]

-

Methyl iodide - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

-

SN2 Reaction Mechanism - Chemistry Steps. Available at: [Link]

-

SN2 reaction - Wikipedia. Available at: [Link]

-

Deschner, J., et al. (2017). This compound. IUCrData, 2, x170269. Available at: [Link]

-

This compound. IUCr. Available at: [Link]

-

11.2: The SN2 Reaction - Chemistry LibreTexts. Available at: [Link]

-

Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. Available at: [Link]

-

¹H-NMR and ¹³C-NMR Spectra. Available at: [Link]

-

Synthesis and crystal structure of a new Λ type pyridine iodide. ResearchGate. Available at: [Link]

-

Deschner, J., et al. (2017). This compound. IUCrData, 2(3), x170269. Available at: [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]

-

1-Methyl-pyridinium iodide - SpectraBase. Available at: [Link]

-

This compound - LookChem. Available at: [Link]

-

This compound | 376434-25G | SIGMA-ALDRICH | SLS. Available at: [Link]

-

Synthesis and antimicrobial activity of poly(N-methyl-4-vinylpyridinium triiodide). ResearchGate. Available at: [Link]

-

Poly(4-vinyl N-methyl pyridinium iodide) - Polymer Source. Available at: [Link]

-

Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. Available at: [Link]

-

4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. PubMed. Available at: [Link]

-

Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. Available at: [Link]

-

4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. ChemistryViews. Available at: [Link]

-

4-Methylpyridine - Wikipedia. Available at: [Link]

-

N-Methylation of Pyridinic-N on Flame Resistant PAN Fiber with Methyl Iodide to Form Quaternary Nitrogen (N-Q) Adsorption Sites. J-Stage. Available at: [Link]

- Methylation of pyridines. Google Patents.

-

Showing Compound 4-Methylpyridine (FDB004424). FooDB. Available at: [Link]

Sources

- 1. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SN2 reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. SN2 Reaction Mechanism [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. calibrechem.com [calibrechem.com]

- 14. nj.gov [nj.gov]

- 15. This compound | C7H10IN | CID 200603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound|lookchem [lookchem.com]

An In-depth Technical Guide to 1,4-Dimethylpyridinium Iodide

Abstract: This technical guide provides a comprehensive overview of 1,4-Dimethylpyridinium iodide (CAS No: 2301-80-6), a key organic salt and synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental physicochemical properties, detailed synthesis protocols, and advanced spectroscopic analysis. Furthermore, it explores its critical applications, particularly in the development of sophisticated biochemical tools such as fluorescent probes for cellular imaging. The guide concludes with essential safety, handling, and toxicological information to ensure its proper use in a laboratory setting. Our objective is to furnish a document that is not only scientifically rigorous but also practically valuable, bridging foundational chemistry with cutting-edge research applications.

Core Identification and Physicochemical Properties

This compound is a quaternary pyridinium salt, a class of compounds recognized for their utility as synthetic building blocks. Its structure, featuring a permanently charged nitrogen atom within an aromatic ring, imparts unique reactivity and physical properties. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 2301-80-6 .[1][2][3][4]

A summary of its core physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 2301-80-6 | [1][2][3] |

| Molecular Formula | C₇H₁₀IN | [2][3][4] |

| Molecular Weight | 235.07 g/mol | [2][4][5] |

| Synonyms | 1-Methyl-4-picolinium iodide | [2] |

| Appearance | Colorless, block-like crystals | [6][7] |

| Melting Point | 151-154 °C | [1][8] |

| Solubility | Methanol: 25 mg/mL (clear, colorless to yellow) | |

| Exact Mass | 234.98580 Da | [1][5] |

| LogP | -2.17650 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of a quaternization reaction, a fundamental process in organic chemistry. The authoritative and widely cited method involves the direct alkylation of 4-methylpyridine (also known as γ-picoline) with iodomethane.[6][7][8]

Mechanistic Insight: SN2 Nucleophilic Substitution

The underlying mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the 4-methylpyridine ring possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic methyl carbon of iodomethane. Iodide, being an excellent leaving group, is displaced, subsequently forming an ionic bond with the newly created positively charged pyridinium cation. This direct, single-step mechanism is highly efficient, leading to excellent yields of the desired salt.[6][7]

Caption: Workflow for utilizing this compound in cellular imaging.

Broader Context: Pyridine Scaffolds in Medicinal Chemistry

The pyridinium core of this molecule is a substructure of the broader pyridine chemical class. Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals. [9]They are found in drugs treating a vast range of conditions, from tuberculosis and HIV/AIDS to cancer and hypertension. [9]The development and functionalization of simple pyridine-based intermediates like this compound are therefore foundational activities that enable the discovery of new and improved therapeutic agents.

The ability to easily synthesize and modify such compounds is also relevant to the field of radiopharmaceuticals, where molecules are tagged with radionuclides to study their in vivo distribution, metabolism, and target engagement using techniques like PET and SPECT imaging. [10][11]

Safety, Handling, and Toxicology

As with any chemical reagent, adherence to strict safety protocols is mandatory. This compound is classified as an irritant.

GHS Hazard Classification

| Hazard Class | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [4][5] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][5] |

Recommended Handling and Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [12][13]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [13] * Hand Protection: Handle with impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. [13] * Body Protection: Wear a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing. [13]* Hygiene: Avoid all personal contact. [12]Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [12][13]* Spill Response: For minor spills, remove ignition sources and clean up using dry methods to avoid generating dust. Place waste in a suitable, labeled container. [12]

-

Storage and Toxicology

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed when not in use. [14]* Toxicology: The primary hazards are irritation upon contact. The intravenous LD50 in mice is reported as 180 mg/kg. [12]

Conclusion

This compound is more than a simple organic salt; it is a well-characterized, readily synthesizable, and versatile intermediate with proven value in advanced scientific applications. Its straightforward synthesis and predictable reactivity make it an accessible starting material, while its role in the creation of sophisticated tools for live-cell imaging underscores its importance in modern drug discovery and chemical biology. This guide provides the core technical knowledge required for its confident and safe application in a research and development setting.

References

-

This compound - LookChem. LookChem. [Link]

-

This compound. International Union of Crystallography (IUCr). [Link]

-

This compound - IUCr Journals. International Union of Crystallography (IUCr). [Link]

-

This compound, | 376434-25G | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies (SLS). [Link]

-

This compound | C7H10IN | CID 200603. PubChem, National Center for Biotechnology Information. [Link]

-

1,4-Dimethylpyridinium triiodide | Request PDF. ResearchGate. [Link]

-

(PDF) this compound. ResearchGate. [Link]

-

This compound (C7H10N). PubChemLite. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information (PMC). [Link]

-

database INFRARED SPECTROSCOPY INDEX spectra analysis. Doc Brown's Chemistry. [Link]

-

infrared spectrum of 1-iodopropane. Doc Brown's Chemistry. [Link]

-

VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Science Publishing. [Link]

-

Preparation of Radiopharmaceuticals and Their Use in Drug Development. MDPI. [Link]

-

Special Issue : Preparation of Radiopharmaceuticals and Their Use in Drug Development. MDPI. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 1 4-DIMETHYLPYRIDINIUM IODIDE 99 - Safety Data Sheet [chemicalbook.com]

- 4. This compound 99 2301-80-6 [sigmaaldrich.com]

- 5. This compound | C7H10IN | CID 200603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Molecules | Special Issue : Preparation of Radiopharmaceuticals and Their Use in Drug Development [mdpi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 1,4-Dimethylpyridinium Iodide

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 1,4-Dimethylpyridinium iodide. As a Senior Application Scientist, the following sections synthesize fundamental principles with practical, field-proven insights to ensure a thorough understanding of the thermal stability and decomposition profile of this organic salt.

Introduction: The Significance of Thermal Stability for Pyridinium Salts

This compound, an organic salt, belongs to the broader class of pyridinium-based ionic liquids and salts.[1][2] These compounds are of significant interest in various applications, including as precursors in chemical synthesis and in the development of novel materials. The thermal stability of such compounds is a critical parameter, dictating their viable temperature range for storage, handling, and application.

Thermogravimetric analysis (TGA) is an essential analytical technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This data provides invaluable information about the decomposition temperature, the presence of residual solvents or water, and the overall thermal behavior of the material. For drug development professionals, understanding the thermal stability of a compound like this compound is paramount for formulation, processing, and stability studies.

Physicochemical Properties of this compound

A foundational understanding of the material's properties is crucial before undertaking thermal analysis.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀IN | |

| Molecular Weight | 235.07 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 151-154 °C | |

| Solubility | Soluble in methanol |

Core Principles of TGA for this compound

The thermal decomposition of ionic liquids and organic salts like this compound is influenced by several factors, including the chemical nature of the cation and anion, the heating rate, and the surrounding atmosphere.[3] For pyridinium salts, the decomposition mechanism can be complex, often involving multiple steps. The iodide anion can also play a role in the thermal stability.

The primary output of a TGA experiment is a thermogram, a plot of mass versus temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which the decomposition is most rapid.

Experimental Protocol: TGA of this compound

This section provides a detailed, step-by-step methodology for the thermogravimetric analysis of this compound.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmospheric conditions.

-

Sample Pans: Alumina or platinum crucibles are recommended.

-

Analytical Balance: For accurate sample weighing.

-

Inert Gas: High-purity nitrogen or argon.

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and has been recently calibrated for temperature and mass.

-

Start the inert gas flow (e.g., nitrogen at 20-50 mL/min) to purge the furnace and balance chamber. This prevents oxidative degradation of the sample.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.

-

Record the exact mass.

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

TGA Method Setup:

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events, while a faster rate can shift decomposition temperatures to higher values.

-

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

-

Running the Analysis:

-

Place the sample pan into the TGA furnace.

-

Start the pre-defined TGA method.

-

The instrument will record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Upon completion of the run, analyze the resulting TGA and DTG curves.

-

Determine the key thermal parameters as described in the following section.

-

Visualizing the TGA Workflow

Caption: Experimental workflow for the TGA of this compound.

Expected Thermal Behavior and Data Interpretation

Illustrative TGA and DTG Curves

The following diagram illustrates the expected TGA and DTG curves for a pyridinium salt like this compound.

Caption: Idealized TGA (blue) and DTG (red) curves for this compound.

Key Thermal Parameters

The following table summarizes the key parameters to be determined from the TGA data. The values provided are illustrative and based on the expected behavior of similar pyridinium salts.

| Parameter | Symbol | Description | Expected Range (°C) |

| Onset Decomposition Temperature | T_onset | The temperature at which significant mass loss begins. | 200 - 250 |

| Peak Decomposition Temperature | T_peak | The temperature at which the rate of mass loss is at its maximum (from the DTG curve). | 250 - 300 |

| Temperature at 5% Mass Loss | T_d5% | The temperature at which 5% of the initial sample mass has been lost. | 210 - 260 |

| Temperature at 10% Mass Loss | T_d10% | The temperature at which 10% of the initial sample mass has been lost. | 220 - 270 |

| Residual Mass | % Residue | The percentage of mass remaining at the end of the experiment (e.g., at 600 °C). | < 5% |

Interpretation of Results

-

Initial Mass Loss: Any mass loss observed at temperatures below 150 °C is likely due to the evaporation of residual solvent (e.g., 2-propanol from synthesis) or absorbed water.[1]

-

Main Decomposition: The primary mass loss step, characterized by T_onset and T_peak, corresponds to the thermal decomposition of the this compound molecule. The decomposition of pyridinium-based ionic liquids can be a complex process.

-

Final Residue: A low residual mass at the end of the analysis in an inert atmosphere suggests that the decomposition products are volatile.

Safety Considerations

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Handling: Always handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

During TGA: The decomposition of the compound may release irritating or toxic fumes. Ensure the TGA instrument's exhaust is properly vented.

-

Disposal: Dispose of the material and any contaminated consumables in accordance with local regulations.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. By following the detailed protocol outlined in this guide, researchers and drug development professionals can obtain reliable and reproducible data. The interpretation of the resulting TGA and DTG curves provides critical insights into the compound's decomposition profile, which is essential for its safe handling, formulation, and application. While the specific decomposition temperatures for this compound require experimental determination, the provided framework based on analogous pyridinium salts offers a robust starting point for analysis.

References

-

Hameed, S. A. (2004). Thermal and Molecular Spectroscopic Studies of N-Methyl Dipyridinium Iodide Complexes With Some Electron Acceptors. Oriental Journal of Chemistry, 20(2). [Link]

-

Open Publications of UTS Scholars. (n.d.). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. [Link]

-

Deschner, J., et al. (2017). This compound. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Wikipedia. (n.d.). Methylpyridinium. [Link]

-

Zhuravlev, O., et al. (2025). Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. ResearchGate. [Link]

-

ResearchGate. (2025). Thermal decomposition kinetics of tetraalkylammonium and dimethylpyridinium salts of the complex anion bis(1,3-dithiole-2-thione-4,5-dithiolate) bismuthate (−1). [Link]

-

Polymer Source. (n.d.). Poly(4-vinyl N-methyl pyridinium iodide). [Link]

-

ResearchGate. (2025). 1,4-Dimethylpyridinium triiodide. [Link]

-

ResearchGate. (2025). The structure of N-methylpyridinium iodide. [Link]

-

ACS Publications. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. [Link]

-

RSC Publishing. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. [Link]

-

ResearchGate. (2012). Thermochemistry of the pyridinium- and pyrrolidinium-based ionic liquids. [Link]

Sources

electrochemical properties of 1,4-Dimethylpyridinium iodide

An In-Depth Technical Guide to the Electrochemical Properties of 1,4-Dimethylpyridinium Iodide

Abstract

This compound is an organic salt with significant potential in various scientific domains, from synthetic chemistry to the development of biological probes. Its utility is deeply rooted in its electrochemical properties, which are characterized by the distinct redox activities of both its pyridinium cation and its iodide anion. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its electrochemical behavior and the experimental choices required for its characterization. We will explore the synthesis of the compound, delve into the mechanisms of its redox processes, provide detailed protocols for its analysis via cyclic voltammetry, and discuss the implications of its electrochemical profile in broader research and development contexts.

Introduction to this compound

This compound is an organic salt formed by the quaternization of 4-methylpyridine (also known as γ-picoline) with iodomethane.[1][2] This process results in a positively charged pyridinium ring counterbalanced by an iodide anion. This structure is fundamental to its properties, making it a subject of interest for applications ranging from its use as a precursor for fluorescent probes for mitochondrial imaging to its role in fundamental studies of redox mechanisms.[3][4]

Chemical Structure and Physicochemical Properties

The compound's physical characteristics are summarized below. Its solubility in polar organic solvents like methanol is a key enabler for its use in electrochemical studies.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀IN | [3] |

| Molecular Weight | 235.07 g/mol | [3] |

| Appearance | Colorless to yellow crystalline solid | [3][5] |

| Melting Point | 151-154 °C | [3][4] |

| Solubility | Methanol: 25 mg/mL | [3] |

| SMILES | [I-].Cc1cccc1 | [3] |

| InChI Key | YOBTXORLVXZWSR-UHFFFAOYSA-M | [3] |

Synthesis and Purification

The synthesis of this compound is a straightforward Sₙ2 reaction.[1][2] The protocol's trustworthiness is established by its high yield and the formation of a crystalline product that can be easily purified.

Causality: The choice of a moderately polar solvent like 2-propanol facilitates the reaction between the reactants while allowing the ionic product to crystallize upon cooling, simplifying isolation.[2][5] Heating is used to initiate the reaction and overcome the activation energy barrier.[2][5]

Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, combine 4-methylpyridine (0.10 mol) and iodomethane (0.10 mol) in 20 mL of 2-propanol.[2]

-

Reaction Initiation: Gently heat the solution in a water bath to approximately 323 K (50 °C) to initiate the exothermic quaternization reaction.[2]

-

Crystallization: Once the reaction begins (often indicated by a slight warming of the flask), remove the flask from the heat source and allow it to cool to room temperature.

-

Isolation: After approximately 30 minutes, colorless, block-like crystals of this compound will have formed.[2]

-

Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold 2-propanol or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified crystals under vacuum. A typical yield is around 89%.[2]

The Dichotomy of Redox Activity

The electrochemical signature of this compound is uniquely complex because both the cation and the anion are redox-active. Understanding this dual nature is critical for accurate data interpretation. Pyridinium salts are known to be potent redox-active reagents, capable of participating in single-electron transfer processes.[6]

The Pyridinium Cation: An Electron Acceptor

The core electrochemical event for the cation is its reduction. The electron-deficient pyridinium ring readily accepts an electron to form a neutral radical species. This process is typically reversible.

C₇H₁₀N⁺ + e⁻ ⇌ C₇H₁₀N•

This behavior is analogous to that of the well-studied bipyridinium systems (viologens), which are known for their reversible one-electron reduction steps and are used extensively in redox flow batteries and electrochromic devices.[7][8]

The Iodide Anion: A Redox-Active Counter-ion

Simultaneously, the iodide anion (I⁻) can be oxidized at the electrode surface. This process is more complex than the cation's reduction and typically occurs in two steps, involving the formation of triiodide (I₃⁻) as an intermediate, which is then further oxidized to iodine (I₂).[9]

-

3I⁻ ⇌ I₃⁻ + 2e⁻

-

2I₃⁻ ⇌ 3I₂ + 2e⁻

The presence of these iodide-based redox events in the anodic (positive potential) scan can overlap with or mask other electrochemical features, making careful experimental design essential.[9][10]

Visualizing the Competing Redox Processes

The following diagram illustrates the distinct redox pathways occurring at the working electrode during a cyclic voltammetry experiment.

Caption: Competing redox reactions of this compound at an electrode surface.

Methodological Approach: Cyclic Voltammetry

Cyclic Voltammetry (CV) is the premier technique for investigating the electrochemical behavior of redox-active molecules (ROMs).[11] It provides critical information on redox potentials, electrochemical reversibility, and reaction kinetics by measuring the current response to a linearly cycled potential sweep.[11][12]

Rationale for CV

CV is chosen for its ability to:

-

Determine Redox Potentials: Identify the specific potentials at which the cation is reduced and the anion is oxidized.

-

Assess Reversibility: The ratio of the peak currents for the forward and reverse scans (ipa/ipc) indicates the chemical stability of the species formed after electron transfer. A ratio close to 1 suggests a reversible process.[11]

-

Probe Reaction Mechanisms: By varying the scan rate, one can distinguish between diffusion-controlled processes and those coupled to chemical reactions.[13]

Detailed Experimental Protocol for CV Analysis

This protocol is designed as a self-validating system, incorporating background scans and standardized procedures to ensure data integrity. A three-electrode setup is mandatory for accurately controlling the working electrode potential.[14][15]

-

Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an electrochemical-grade aprotic solvent like acetonitrile. The supporting electrolyte is crucial to minimize solution resistance and ensure mass transport is diffusion-controlled.[16]

-

Analyte Solution: Dissolve this compound in the electrolyte solution to a final concentration of 1-5 mM.

-

Cell Assembly: Assemble a standard three-electrode electrochemical cell.

-

Working Electrode: Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry, then sonicated in solvent.

-

Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE). The potential of a non-aqueous Ag/Ag⁺ reference can be variable, so it's critical to report potentials relative to an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.[11]

-

Counter Electrode: Platinum wire or graphite rod.

-

-

Deoxygenation: Purge the analyte solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which is electroactive and interferes with measurements. Maintain a blanket of inert gas over the solution during the experiment.[16]

-

Background Scan: First, run a CV of the supporting electrolyte solution alone across the desired potential window. This "blank" scan reveals the solvent's electrochemical window and any impurities.[16]

-

Analyte Scan: Introduce the analyte solution and record the cyclic voltammogram.

-

Initial Scan: Start with a standard scan rate of 100 mV/s.

-

Scan Range: The potential range should be wide enough to observe both the cation reduction (negative potentials) and anion oxidation (positive potentials).

-

-

Scan Rate Dependence Study: Record voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer processes.[13]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the cyclic voltammetry experiment.

Caption: Step-by-step workflow for the electrochemical analysis of this compound.

Data Interpretation and Analysis

A representative cyclic voltammogram of this compound would display a reduction peak in the negative potential region and an oxidation peak in the positive region.

Deconvoluting the Voltammogram

-

Cathodic Scan (Negative Potentials): A peak (Epc) corresponding to the reduction of the pyridinium cation will be observed. On the reverse scan, the corresponding anodic peak (Epa) for the re-oxidation of the neutral radical should appear.

-

Anodic Scan (Positive Potentials): One or more peaks corresponding to the oxidation of iodide (I⁻) to triiodide (I₃⁻) and potentially further to iodine (I₂) will be seen. These processes are often less reversible than the cation reduction.

Quantitative Analysis: A Representative Data Set

The table below presents an illustrative data set based on the expected behavior of pyridinium salts and iodide. Actual values must be determined experimentally.

| Redox Event | Epc (V vs Fc/Fc⁺) | Epa (V vs Fc/Fc⁺) | ΔEp (mV) | ipa/ipc | Assignment |

| Couple I | -1.10 | -1.03 | 70 | ~1.0 | C₇H₁₀N⁺ / C₇H₁₀N• |

| Couple II | -- | +0.45 | -- | -- | 3I⁻ / I₃⁻ + 2e⁻ |

Note: ΔEp for a reversible one-electron process should be close to 59 mV.[11] A value of 70 mV is typical and indicates quasi-reversible behavior. The iodide oxidation is often irreversible or quasi-reversible, so a corresponding reduction peak may be absent or shifted.

Broader Context and Applications

The are not merely of academic interest; they directly inform its practical applications.

-

Probe Development: Its most direct application has been in the synthesis of a two-photon ratiometric fluorescent probe for imaging mitochondrial cysteine in living cells.[3][4] Understanding the redox stability of the pyridinium core is essential, as the mitochondrial environment is a redox-active space. A stable pyridinium scaffold ensures the probe's fluorescence is not quenched or altered by unwanted side reactions.

-

Redox-Active Reagents: N-functionalized pyridinium salts are increasingly used as redox-active functional group transfer reagents in organic synthesis.[6] Single-electron reduction of the pyridinium core can trigger specific bond-cleavage pathways, enabling novel chemical transformations.

-

Energy Storage: While this specific molecule is not a primary candidate, the study of its electrochemical behavior provides fundamental insights applicable to the design of anolytes for organic redox flow batteries, where pyridinium and bipyridinium derivatives are leading candidates due to their suitable reduction potentials and chemical stability.[7][8]

Conclusion

This compound presents a fascinating case study in molecular electrochemistry, where both constituent ions contribute to the overall redox profile. The pyridinium cation exhibits a well-defined, quasi-reversible reduction, making it a stable and predictable redox scaffold. The iodide anion undergoes a more complex, multi-step oxidation, a critical factor to consider during experimental analysis. By employing rigorous electrochemical techniques like cyclic voltammetry and a systematic approach to data interpretation, researchers can fully characterize this compound and leverage its unique properties for applications in chemical synthesis, advanced diagnostics, and materials science.

References

-

Deschner, J., Choczynski, J. M., Wong, C. Y., Hayes, K. L., & Ralph, T. (2017). This compound. IUCrData, 2, x170269. [Link]

-

Bystron, T., et al. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry, 8, 624660. [Link]

-

Bystron, T., et al. (2021). Redox Property Tuning in Bipyridinium Salts. PMC - NIH. [Link]

-

Al-Qahtani, S. D. (1993). Mechanistic studies of the redox reaction between pyridinium salts and alkoxides in tetrahydrofuran. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Donabauer, K., & Mück-Lichtenfeld, C. (2020). Pyridinium Salts as Redox-Active Functional Group Transfer Reagents. Angewandte Chemie International Edition, 59(24), 9264-9280. [Link]

-

Al-Qahtani, S. D. (1993). Pyridinium Salts and Dihydropyridines; Mechanistic Studies of the Redox Reaction between. ElectronicsAndBooks. [Link]

-

Tan, S. S., et al. (2005). 1,4-Dimethylpyridinium triiodide. ResearchGate. [Link]

-

LookChem. (n.d.). This compound. Product Page. [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 99%. Product Page. [Link]

-

Milshtein, J. D., et al. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters, 6(11), 3958–3970. [Link]

-

Milshtein, J. D., et al. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. PDF Version. [Link]

-

Deschner, J., et al. (2017). This compound. IUCr. [Link]

-

Das, S., & Lahiri, D. (2022). Electrochemical organic reactions: A tutorial review. Frontiers in Chemistry, 10, 995960. [Link]

-

Wang, W., et al. (2017). A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery. Journal of Visualized Experiments, (120), 55032. [Link]

-

Deschner, J., et al. (2017). This compound. IUCr Journals. [Link]

-

Das, S., & Lahiri, D. (2022). Electrochemical organic reactions: A tutorial review. PMC - NIH. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound - Patents. National Center for Biotechnology Information. [Link]

-

UMass Boston. (n.d.). Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and KI. Chemistry Department Lab Manual. [Link]

-

MDPI. (2022). Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]

-

El-Shishtawy, R. M., et al. (2013). Electrochemical Properties of Charge Transfer Complexes of 4,4'-bipyridine with Benzoquinone Derivatives. International Journal of Electrochemical Science, 8, 1145-1156. [Link]

-

Gering, K. L., & Li, W. (2022). Promotion Effect by Organic Compounds on Dissolution of an Iodine Film Formed by Electrochemical Oxidation of Iodide Ions in an Aqueous Solution. ResearchGate. [Link]

-

Kim, H., et al. (2021). Electrochemical formation and dissolution of an iodine–halide coordination solid complex in a nano-confined space. Journal of Materials Chemistry A, 9(1), 226-233. [Link]

-

Taddesse, A. M., & Tessema, M. (2016). Cyclic Voltammetric and Electrochemical Simulation Studies on the Electro-Oxidation of Catechol in the Presence of 4, 4-bipyridine. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 1,4-二甲基碘化吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Pyridinium Salts as Redox-Active Functional Group Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]

- 8. Redox Property Tuning in Bipyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Electrochemical formation and dissolution of an iodine–halide coordination solid complex in a nano-confined space - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Frontiers | Electrochemical organic reactions: A tutorial review [frontiersin.org]

- 15. Electrochemical organic reactions: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]

An Investigator's Guide to the Potential Biological Activity of 1,4-Dimethylpyridinium Iodide

Abstract

1,4-Dimethylpyridinium iodide is a quaternary ammonium salt whose biological activities remain largely unexplored in publicly accessible literature. However, its structural class—pyridinium compounds—is the subject of extensive research, demonstrating a wide range of promising biological effects, including potent antimicrobial and anticancer activities.[1][2][3][4] This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to systematically investigate the therapeutic potential of this compound. Eschewing a conventional data report, this document provides the foundational rationale, hypothesized activities, and detailed, field-proven experimental workflows necessary to characterize this compound. We present step-by-step protocols for tiered in vitro screening, from initial antimicrobial and anticancer cytotoxicity assays to preliminary mechanism-of-action studies, thereby establishing a self-validating system for inquiry. This guide is designed not merely to inform, but to empower the scientific community to unlock the potential of this and similar chemical entities.

Introduction and Rationale

This compound, a simple organic salt, is primarily recognized as a synthetic intermediate.[5][6] Its synthesis from 4-methylpyridine and iodomethane is well-documented, yielding a stable pyridinium cation paired with an iodide anion.[7][8] While direct studies on its therapeutic effects are scarce, the rationale for its investigation is compelling and rooted in the established bioactivity of its parent chemical family.

Quaternary ammonium compounds (QACs), particularly those featuring a pyridinium ring, are known membrane-active agents.[9][10] The cationic nitrogen atom interacts with negatively charged components of microbial cell envelopes, such as phospholipids and proteins, leading to membrane disorganization, leakage of cellular contents, and ultimately, cell death.[11][12][13] This mechanism underpins the broad-spectrum antimicrobial activity observed in many pyridinium derivatives.[10]

Furthermore, the pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2][4] Various pyridine and pyridinium derivatives have demonstrated significant anticancer properties through diverse mechanisms, including the inhibition of key signaling enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the disruption of cytoskeletal components by inhibiting tubulin polymerization.[14] Given these precedents, this compound presents itself as a tractable and promising candidate for systematic biological evaluation. This guide outlines a logical, phased approach to this investigation.

Synthesis and Physicochemical Properties

A thorough understanding of a compound's synthesis and physical characteristics is a prerequisite for any biological investigation. It ensures purity, informs handling procedures, and aids in the preparation of appropriate formulations for testing.

Synthesis Protocol

This compound is synthesized via a classic SN2 reaction, specifically the Menshutkin reaction, between 4-methylpyridine (also known as γ-picoline) and iodomethane.[7][8]

Materials:

-

4-methylpyridine (0.10 mol, 10.0 mL)

-

Iodomethane (0.10 mol, 6.2 mL)

-

2-Propanol (20 mL)

Procedure:

-

Combine 4-methylpyridine and iodomethane in a flask containing 2-propanol.

-

Gently heat the solution in a water bath to 323 K (50°C) to initiate the reaction.[7][8]

-

Once the temperature is reached, remove the flask from the heat source and allow it to cool to room temperature.

-

Crystallization should occur within approximately 30 minutes as the product precipitates out of the solution.

-

Collect the colorless, block-like crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold 2-propanol and dry them. This protocol typically yields a high purity product with a yield of around 89%.[7][8]

Physicochemical Data Summary

The known properties of this compound are summarized in the table below. This data is critical for calculating molar concentrations for assays and understanding the compound's stability and solubility.

| Property | Value | Source(s) |

| CAS Number | 2301-80-6 | [15][16] |

| Molecular Formula | C₇H₁₀IN | [15] |

| Molecular Weight | 235.07 g/mol | [15][17] |

| Appearance | Tan chunks / Colorless block-like crystals | [7] |

| Melting Point | 151-154 °C | [17][18] |

| Solubility | Methanol: 25 mg/mL | [17] |

| Purity | ≥99% (Commercially available) | [17] |

Tier 1: Primary Screening for Biological Activity

The initial phase of investigation involves broad, high-throughput screening to identify any significant biological activity. Based on the established literature for pyridinium compounds, the most promising areas for exploration are antimicrobial and anticancer effects. The following workflows are designed to provide a definitive "hit" or "no-hit" result.

Proposed Workflow for Biological Activity Screening

The logical flow for initial screening is to first assess broad activity (antimicrobial, anticancer) and then, if a "hit" is confirmed, proceed to more focused mechanistic studies.

Experimental Protocol: Antimicrobial Susceptibility Testing

To assess the antimicrobial potential, two complementary standard methods are recommended: broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for a qualitative assessment.[19][20]

This quantitative assay determines the lowest concentration of the compound that prevents visible microbial growth.[21][22][23]

Materials:

-

This compound (test compound)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10x the highest desired test concentration.[21]

-

Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard the final 100 µL from column 10.[22] Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24] Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[24]

-

Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[19]

This method provides a qualitative measure of susceptibility and is useful for screening against multiple organisms simultaneously.[20][25][26]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Bacterial strains and 0.5 McFarland standard suspension (prepared as above)

-

Sterile cotton swabs

Procedure:

-

Disk Preparation: Aseptically apply a known amount of a high-concentration solution of this compound to sterile paper disks and allow them to dry.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube.[20] Swab the entire surface of an MHA plate three times, rotating the plate 60° between each application to ensure confluent growth.[26]

-

Disk Application: Using sterile forceps, place the prepared compound disks onto the inoculated agar surface. Gently press each disk to ensure full contact.[26]

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[24]

-

Interpretation: Measure the diameter (in mm) of the zone of inhibition (the clear area of no growth) around each disk.[20] The size of the zone correlates with the susceptibility of the organism to the compound.

Experimental Protocol: Anticancer Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity.[27][28] As mitochondrial activity is proportional to the number of viable cells, this assay is a standard for evaluating the cytotoxic effects of potential anticancer agents.[29]

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a normal cell line (e.g., MRC-5 [fibroblast]) for selectivity assessment.

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[30]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (if a solvent like DMSO is used).

-

Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C, 5% CO₂.[29]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[28]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[30] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Tier 2: Preliminary Mechanism of Action (MoA) Studies

Should the Tier 1 screening yield a positive result, the next logical step is to perform preliminary experiments to hypothesize the compound's mechanism of action. The choice of assay is guided by the type of activity observed.

MoA Workflow for Antimicrobial Activity

Given that QACs typically act on the cell membrane, a membrane permeability assay is a primary follow-up.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. If the compound damages the membrane, PI will enter the cell, bind to DNA, and fluoresce, providing a direct measure of membrane integrity loss.[31][32]

Materials:

-

Bacterial suspension (mid-log phase)

-

This compound

-

Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)

-

Buffer (e.g., PBS)

-

Fluorometer or flow cytometer

Procedure:

-

Grow bacteria to mid-logarithmic phase and harvest by centrifugation. Wash and resuspend the cells in PBS to a defined optical density.[31]

-

Aliquot the cell suspension into tubes or a microplate.

-

Add the test compound at relevant concentrations (e.g., 1x and 2x MIC). Include a positive control (e.g., 70% isopropanol to maximize permeabilization) and a negative control (untreated cells).[32]

-

Add PI to each sample to a final concentration of ~10 µg/mL.[33]

-

Incubate at 37°C for a set time course (e.g., taking measurements every 15 minutes for up to 2 hours).[33]

-

Measure the fluorescence intensity (Excitation ~535 nm, Emission ~617 nm). A significant increase in fluorescence in the treated samples compared to the negative control indicates membrane permeabilization.[31]

MoA Workflow for Anticancer Activity

Based on literature for related pyridine compounds, two common anticancer mechanisms are kinase inhibition and microtubule disruption.[14] Biochemical assays targeting these processes can provide initial mechanistic insight.

This biochemical assay measures the direct inhibition of VEGFR-2, a key enzyme in tumor angiogenesis.[34][35]

Materials:

-

VEGFR-2 Kinase Assay Kit (commercially available, e.g., from BPS Bioscience or Cell Signaling Technology)[36][37]

-

This typically includes: Recombinant human VEGFR-2 kinase, kinase buffer, ATP, and a suitable peptide substrate.

-

Detection reagent (e.g., ADP-Glo™ which measures ATP consumption via luminescence).[34]

-

This compound

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate kinase buffer.

-

In a white 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound dilutions.[35]

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[36]

-

Incubate the plate at 30°C for 45-60 minutes to allow for phosphorylation.[36]

-

Stop the reaction and measure kinase activity using the detection reagent. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[34]

-

Read the luminescence on a plate reader. A lower signal indicates less ADP was produced, meaning the kinase was inhibited. Calculate the IC₅₀ value from the dose-response curve.

This assay measures the compound's effect on the assembly of purified tubulin into microtubules.[38][39]

Materials:

-

Tubulin Polymerization Assay Kit (commercially available, e.g., from Cytoskeleton, Inc. or Sigma-Aldrich)[40][41]

-

This typically includes: Purified tubulin (>99%), GTP, and a polymerization buffer.

-

This compound

-

Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls.

-

A spectrophotometer with temperature control at 37°C, capable of reading absorbance at 340 nm.

Procedure:

-

Prepare serial dilutions of the test compound and controls.

-

On ice, prepare the reaction mixtures in a pre-chilled 96-well plate. Each well should contain tubulin, GTP, and polymerization buffer.[41]

-

Add the test compound or control solutions to the appropriate wells.

-

Immediately place the plate into the spectrophotometer pre-warmed to 37°C.[41]

-

Measure the absorbance (optical density) at 340 nm every 60 seconds for 60-90 minutes.[39]

-

Interpretation: Tubulin polymerization into microtubules causes light scattering, which increases the absorbance at 340 nm. Plot absorbance versus time. An inhibitor will suppress the rate and extent of polymerization compared to the no-compound control, while a stabilizer will often enhance it.[38]

Potential Signaling Pathway Involvement

If this compound demonstrates activity in the VEGFR-2 kinase assay, it suggests interference with the downstream signaling cascade that promotes angiogenesis.

Toxicology and Safety Considerations

All laboratory work must be preceded by a thorough safety assessment. This compound is classified as a hazardous substance.

| Hazard Statement | Classification | Source(s) |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

For in vitro studies, it is crucial to run cytotoxicity assays on non-cancerous cell lines in parallel with cancer cell lines. This allows for the calculation of a selectivity index (SI), which is a preliminary measure of the compound's therapeutic window. A higher SI value (IC₅₀ in normal cells / IC₅₀ in cancer cells) is desirable.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound's biological potential. The proposed tiered workflow, beginning with broad screening for antimicrobial and anticancer activity and progressing to targeted mechanistic assays, represents a logical and resource-efficient strategy.

Positive findings from this in vitro cascade would warrant further investigation, including:

-

Analogue Synthesis: If activity is confirmed, a medicinal chemistry program could be initiated to synthesize analogues to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

-

Advanced MoA Studies: Deeper investigation into the mechanism, such as identifying specific binding sites or effects on other cellular pathways.

-

In Vivo Efficacy Studies: Testing promising candidates in relevant animal models of infection or cancer to evaluate efficacy and safety in a whole-organism context.

By following this structured approach, researchers can systematically evaluate this compound, contributing valuable data to the field of medicinal chemistry and potentially identifying a novel lead compound for therapeutic development.

References

-

Deschner, J., Choczynski, J. M., Wong, C. Y., Hayes, K. L., & Evans, H. S. (2017). This compound. IUCrData, 2(3), x170269. [Link]

-

Vandepitte, J., Verhaegen, J., Engbaek, K., Rohner, P., Piot, P., & Heuck, C. C. (2009). Kirby-Bauer disk diffusion susceptibility test protocol. American Society for Microbiology. [Link]

-

Gerba, C. P. (2014). Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology, 81(2), 464-469. [Link]

-

Oleksyn-Zajac, M., & Wolbiś, M. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Molecules, 25(12), 2772. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay. Bio-protocol. [Link]

-

Deschner, J., Choczynski, J. M., Wong, C. Y., Hayes, K. L., & Evans, H. S. (2017). (PDF) this compound. ResearchGate. [Link]

-

Campanella, F., & Tiller, J. C. (2021). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. Polymers, 13(14), 2275. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237-245. [Link]

-

SLS. (n.d.). This compound. Sigma-Aldrich. [Link]

-

Campanella, F., & Tiller, J. C. (2021). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. PubMed. [Link]

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

-

The American Cleaning Institute (ACI). (n.d.). Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. ACI. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

Deschner, J., Choczynski, J. M., Wong, C. Y., Hayes, K. L., & Evans, H. S. (2017). This compound. IUCr Journals. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [https://www.apec.org/docs/default-source/apec-documents/2015/hwg/015_hwg_ Antimicrobial-Susceptibility-Testing.pdf]([Link]_ Antimicrobial-Susceptibility-Testing.pdf)

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

-

European Commission. (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

-

Bio-protocol. (n.d.). Membrane Permeability Assay. Bio-protocol. [Link]

-

Chan, K. F., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (129), 56492. [Link]

-

ResearchGate. (2024). How to assess bacterial permeability?. ResearchGate. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. ResearchGate. [https://www.researchgate.net/publication/5158 MTT_assay_Cell_sensitivity_assays_the_MTT_assay_Cancer_cell_culture_methods_and_protocols]([Link] MTT_assay_Cell_sensitivity_assays_the_MTT_assay_Cancer_cell_culture_methods_and_protocols)

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

Al-Oqaili, R. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Szliszka, E., & Czuba, Z. P. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences, 23(16), 9093. [Link]

-

Stachurski, P., & Piktel, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

ResearchGate. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ResearchGate. [https://www.researchgate.net/publication/360706212_Novel_pyridine_and_pyrimidine_derivatives_as_promising_anticancer_agents_A_review]([Link]_ anticancer_agents_A_review)

-

IRJET. (2022). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. International Research Journal of Engineering and Technology (IRJET). [Link]

-

Li, J., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60893. [Link]

-

Savini, F., et al. (2016). Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria. Journal of Visualized Experiments, (118), 54851. [Link]

-

European Commission. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

-

ResearchGate. (2021). (PDF) Propidium Iodide (PI) Uptake Assay to Detect Apoptosis. ResearchGate. [Link]

-

Abuelizz, H. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]

-

International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

Sources

- 1. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]